molecular formula C8H3ClF4N2 B3031966 Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- CAS No. 89426-97-1

Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)-

Cat. No.: B3031966
CAS No.: 89426-97-1
M. Wt: 238.57 g/mol
InChI Key: BGXMIJJBIRSJKL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 4-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89426-97-1) features a benzimidazole core substituted with chlorine at position 4, fluorine at position 6, and a trifluoromethyl (-CF₃) group at position 2 (Figure 1). Its molecular formula is C₈H₃ClF₄N₂, with a molecular weight of 238.57 g/mol. Key physical properties include a density of 1.647 g/cm³, boiling point of 298.3°C, and flash point of 134.2°C .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro and fluoro substituents influence electronic effects and binding interactions. This substitution pattern distinguishes it from other benzimidazole derivatives in terms of reactivity and biological activity.

Properties

IUPAC Name

4-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4N2/c9-4-1-3(10)2-5-6(4)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXMIJJBIRSJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237659
Record name Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)-
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Molecular Weight

238.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89426-97-1
Record name 7-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)-
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4-chloro-6-fluoro-2-(trifluoromethyl) benzimidazole, the synthesis can be achieved through the reaction of 4-chloro-6-fluoro-2-(trifluoromethyl)aniline with formic acid or other formylating agents under acidic conditions . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of nanocatalysts have been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include formic acid, acetic acid, and various catalysts such as palladium and copper salts. Reaction conditions often involve heating and the use of solvents like acetonitrile or ethanol .

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized to enhance their biological activity .

Scientific Research Applications

Chemical Properties and Structure

4-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a substituted benzimidazole with a molecular formula of C8H3ClF4N2 . Key identifiers include:

  • IUPAC Name: 4-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
  • InChI: InChI=1S/C8H3ClF4N2/c9-4-1-3(10)2-5-6(4)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
  • InChIKey: BGXMIJJBIRSJKL-UHFFFAOYSA-N
  • SMILES: C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)F
  • Molecular Weight: 238.57 g/mol

Potential Applications

While specific case studies and comprehensive data tables for 4-chloro-6-fluoro-2-(trifluoromethyl)- are not available in the search results, the broader applications of substituted benzimidazoles provide insights into its potential uses:

  • Physiological Activity: Substituted benzimidazoles have demonstrated physiological activity, making them useful as active ingredients in agricultural chemical compositions . These compositions can be used to treat plants, soil, land, or aquatic areas .
  • Antimicrobial Agents: Benzimidazole derivatives have shown antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi . Specific derivatives containing chloro groups exhibit notable antifungal activity .
  • Industrial Protective Purposes: Substituted benzimidazoles can be used for industrial protective purposes, such as moth-proofing textiles and treating wood to inhibit insect attack . They can be applied as solutions in organic solvents or suspensions and may be incorporated into paint or varnish compositions .
  • Pharmaceutical Applications: Benzimidazoles can be developed into oral, topical, or injectable compositions for combating parasites in mammals .

Further Research

Further research is needed to explore the specific applications of 4-chloro-6-fluoro-2-(trifluoromethyl)- in detail. Studies could focus on:

  • Evaluating its efficacy as an antimicrobial agent against specific bacterial and fungal strains.
  • Investigating its potential as an industrial protective agent for materials like textiles and wood.
  • Exploring its use in novel pharmaceutical compositions for treating parasitic infections or other diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

4,5-Dichloro-2-(Trifluoromethyl)-1H-Benzimidazole (CAS 3615-21-2)
  • Substituents : Chlorine at positions 4 and 5; -CF₃ at position 2.
  • Molecular Weight : 255.02 g/mol.
  • Applications : Herbicide for flax and cereals .
  • Activity: The dichloro substitution reduces cytotoxicity compared to mono-halogenated analogues. SAR studies show that trifluoromethyl at position 2 moderately impacts activity, whereas dichloro substitution may hinder DNA binding or enzyme inhibition .
4,7-Dichloro-2-(Trifluoromethyl)-1H-Benzimidazole (CAS 4228-89-1)
  • Substituents : Chlorine at positions 4 and 7; -CF₃ at position 2.
  • Physicochemical Properties : logP = 3.407, logWS = -4.73 (indicating low water solubility) .
  • Comparison: The shifted chloro substituent (position 7 vs.
5-Amino-2-(Trifluoromethyl)-1H-Benzimidazole
  • Substituents: Amino (-NH₂) at position 5; -CF₃ at position 2.
  • Activity: The amino group enhances hydrogen-bonding capacity, making it a potent enzyme inhibitor (e.g., kinase targets) .
TFBZ (2-(3,5-Bis(Trifluoromethyl)Phenyl)-4-Nitro-6-(Trifluoromethyl)-1H-Benzimidazol-1-Ol)
  • Substituents: Nitro (-NO₂) at position 4; two -CF₃ groups on a phenyl ring.
  • Activity : Demonstrates exceptional antimicrobial activity against MRSA due to nitro and trifluoromethyl synergy .

Impact of Trifluoromethyl Substitution

  • Position 2 vs. Position 6 :
    • Trifluoromethyl at position 2 (as in the target compound) enhances metabolic stability by blocking oxidative degradation .
    • In contrast, -CF₃ at position 6 (e.g., in Reddy et al.'s hybrids) reduces cytotoxicity, likely due to steric hindrance in target binding .

Halogen Substitution Effects

  • Fluorine vs. Chlorine :
    • Fluorine’s electronegativity increases binding affinity in enzyme pockets (e.g., hydrogen bonds with ARG96 and GLN72 in docking studies) .
    • Chlorine’s larger size enhances lipophilicity but may reduce solubility (e.g., 4,5-dichloro derivative has logWS = -4.73 vs. target compound’s estimated logWS ≈ -4.5) .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Benzimidazole Derivatives

Compound Substituents Molecular Weight (g/mol) logP Water Solubility (logWS) Key Applications
4-Chloro-6-fluoro-2-(CF₃)-benzim. 4-Cl, 6-F, 2-CF₃ 238.57 ~3.4* ~-4.5* Under investigation
4,5-Dichloro-2-CF₃-benzim. (CAS 3615-21-2) 4,5-Cl₂, 2-CF₃ 255.02 3.40 -4.73 Herbicide
4,7-Dichloro-2-CF₃-benzim. (CAS 4228-89-1) 4,7-Cl₂, 2-CF₃ 255.02 3.41 -4.73 Research compound
5-Amino-2-CF₃-benzim. 5-NH₂, 2-CF₃ 201.14 2.10 -3.80 Enzyme inhibitor

*Estimated based on structural similarity .

Biological Activity

Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H3ClF4N2
  • Molecular Weight : Approximately 346.47 g/mol
  • Structural Features : The compound features a benzimidazole core with a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 2-position. These substitutions enhance its reactivity and biological efficacy.

The biological activity of benzimidazole derivatives, including 4-chloro-6-fluoro-2-(trifluoromethyl)-, is largely attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cell division and DNA replication, leading to its anticancer effects.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential.
  • Antimicrobial Activity : The benzimidazole scaffold forms hydrogen bonds with biological enzymes and receptors, facilitating π-π stacking interactions that enhance its antimicrobial properties .

Antimicrobial Activity

Benzimidazole derivatives have been shown to exhibit significant antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.49–0.98 µg/mL
Salmonella typhimuriumMIC values comparable to standard antibiotics
Klebsiella sp.MIC > 1000 µg/mL

In vitro studies demonstrated that the compound's MIC values against E. coli were significantly lower than its cytotoxicity levels against human cells, indicating a favorable therapeutic index .

Antiviral Activity

Research indicates that benzimidazole derivatives can inhibit viral RNA synthesis:

  • Compounds have been effective against viruses such as human cytomegalovirus (HCMV) and other RNA viruses by blocking RNA polymerase II activity .
  • Notably, some derivatives exhibited antiviral activity without significant cytotoxicity, making them potential candidates for drug development .

Anticancer Activity

The anticancer potential of benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- has been explored in several studies:

  • It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival .
  • The compound's structural features contribute to its ability to bind effectively to cancer-related targets, enhancing its therapeutic efficacy.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several benzimidazole derivatives and evaluated their antimicrobial activities using broth microdilution methods. Compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
  • In vivo Studies : In vivo models have shown that certain benzimidazole derivatives possess anti-inflammatory properties, further supporting their potential therapeutic applications beyond antimicrobial effects .
  • Docking Studies : Molecular docking studies have elucidated the binding affinities of benzimidazole derivatives with specific biological targets, providing insights into their mechanisms of action .

Q & A

Q. What are the recommended protocols for synthesizing 4-chloro-6-fluoro-2-(trifluoromethyl)benzimidazole with high purity?

Synthesis typically involves cyclization of halogenated o-phenylenediamine derivatives with trifluoroacetic acid or imidoyl chlorides under catalytic conditions. Key steps:

  • Catalytic cross-coupling : Use Cu(I)/TMEDA catalysts with N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines to construct the trifluoromethyl-benzimidazole core .
  • Solvent-free conditions : Optimize reaction time and temperature (e.g., 80–100°C) to minimize byproducts. Monitor via TLC or HPLC .
  • Purification : Recrystallize using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. Table 1: Synthesis Optimization Parameters

MethodCatalyst/LigandYield (%)Purity (HPLC)Reference
Cu(I)/TMEDA catalysisTMEDA65–75≥98%
Molecular hybridizationNone50–60≥95%

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use nitrile gloves and Tyvek® suits to prevent dermal exposure. Avoid contact with oxidizers (e.g., peroxides), reducing agents (e.g., LiAlH₄), and halogenated solvents (e.g., CH₂Cl₂) due to incompatibility .
  • Storage : Keep in airtight containers at 2–8°C in a dark, ventilated area. Conduct regular integrity checks for moisture ingress .
  • Spill management : Evacuate the area, use inert absorbents (e.g., vermiculite), and dispose of waste via EPA-approved hazardous chemical protocols .

Q. Which analytical techniques are critical for characterizing this benzimidazole derivative?

  • FT-IR/Raman : Identify functional groups (e.g., C-F stretch at 1,100–1,250 cm⁻¹, N-H bend at 1,500–1,600 cm⁻¹) .
  • NMR : Use ¹⁹F NMR to confirm trifluoromethyl substitution (δ –60 to –70 ppm) and ¹H NMR for aromatic proton assignments .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (C₈H₃ClF₄N₂: calculated 254.97 g/mol) .

Advanced Research Questions

Q. How do substituent positions (4-Cl, 6-F, 2-CF₃) influence biological activity?

  • Antimicrobial activity : The 2-CF₃ group enhances lipophilicity (logP = 3.407), improving membrane permeability. Chloro/fluoro substituents at 4 and 6 positions increase steric hindrance, affecting target binding .
  • Anticancer potential : Derivatives with 2-CF₃ show IC₅₀ values <10 µM in leukemic cells by disrupting topoisomerase activity .

Q. Table 2: Structure-Activity Relationships

Substituent PositionBiological TargetIC₅₀/EC₅₀ (µM)Mechanism
2-CF₃, 4-Cl, 6-FTopoisomerase II3.0DNA intercalation
2-CF₃, 4,5-diClHepatitis B Virus5.2Viral polymerase inhibition

Q. What computational methods predict the compound’s reactivity and supramolecular assembly?

  • DFT calculations : Optimize HOMO/LUMO gaps (e.g., –5.2 eV/-1.8 eV) to assess charge-transfer potential for optoelectronic applications .
  • Molecular docking : Simulate binding to androgen receptors (e.g., ΔG = –9.8 kcal/mol) using AutoDock Vina .

Q. How can researchers address conflicting data on metabolic stability in liver microsomes?

  • In vitro assays : Compare half-life (t₁/₂) in human vs. rodent microsomes. Use LC-MS to identify metabolites (e.g., hydroxylation at C-5) .
  • CYP inhibition studies : Test against CYP3A4 and CYP2D6 isoforms to rule out pharmacokinetic interactions .

Q. What strategies improve formulation stability for in vivo studies?

  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (logS = –4.73) .
  • Nanoencapsulation : Develop PLGA nanoparticles (size: 150–200 nm) for sustained release in tumor models .

Q. Are there established protocols for environmental impact assessment?

  • Ecotoxicology : Follow OECD Test No. 201 (algae growth inhibition) and No. 209 (activated sludge respiration) to evaluate EC₅₀ values .
  • Degradation studies : Monitor photolysis under UV light (λ = 254 nm) to identify persistent intermediates .

Q. How does the compound interact with supramolecular systems like MOFs?

  • Coordination chemistry : The benzimidazole nitrogen binds to Zn²⁺ or Cu²⁺ nodes in MOFs (e.g., ZIF-8), enabling drug-loaded frameworks for targeted delivery .

Q. What unresolved challenges exist in scaling up synthesis for preclinical trials?

  • Catalyst recycling : Optimize Cu(I) catalyst recovery (>90%) via biphasic systems (e.g., water/THF) .
  • Byproduct management : Characterize and mitigate dimerization byproducts using flow chemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)-
Reactant of Route 2
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Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)-

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